molecular formula C13H21N5O B12264172 N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12264172
M. Wt: 263.34 g/mol
InChI Key: QUJGKQVMJMPDNM-UHFFFAOYSA-N
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Description

N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing enzymatic activities, while the piperidine ring may interact with receptor sites, modulating biological responses .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: Shares the triazole ring structure.

    Piperidine derivatives: Similar piperidine ring structure.

    Cyclopropane carboxamides: Similar cyclopropane carboxamide group.

Uniqueness

N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H21N5O/c1-17-12(14-9-15-17)8-18-6-2-3-11(7-18)16-13(19)10-4-5-10/h9-11H,2-8H2,1H3,(H,16,19)

InChI Key

QUJGKQVMJMPDNM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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